去甲氧基碘普罗胺

描述

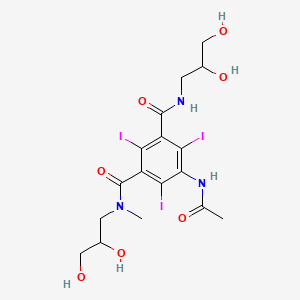

Desmethoxy Iopromide is a degradative product of Iopromide . Iopromide is an iodinated contrast medium for X-ray imaging . It is marketed under the name Ultravist which is produced by Bayer Healthcare . It is a low osmolar, non-ionic contrast agent for intravascular use; i.e., it is injected into blood vessels .

Molecular Structure Analysis

Desmethoxy Iopromide has a molecular formula of C17H22I3N3O7 and a molecular weight of 761.09 . Further details about its molecular structure are not available in the search results.

Physical And Chemical Properties Analysis

Desmethoxy Iopromide has a molecular weight of 761.09 . Further details about its physical and chemical properties are not available in the search results.

科学研究应用

水沉积系统中的厌氧转化:Redeker 等人 (2018) 的研究探讨了碘普罗胺及其转化产物在水沉积系统中的厌氧转化。这项研究对于了解此类物质的环境归宿至关重要。

植物中的吸收和转化:Cui、de Angelis 和 Schröder (2017) 研究了碘普罗胺在香蒲中的吸收和转化,为 X 射线造影剂(如碘普罗胺)的植物修复技术提供了见解。

UV/H2O2 高级氧化后的生物降解性:Keen 等人 (2016) 的研究考察了碘普罗胺产品在 UV/H2O2 高级氧化后的生物降解性,突出了水处理工艺的一个重要方面。

去除和降解的电子束辐照:Kwon 等人 (2012) 探讨了电子束辐照去除碘普罗胺的效率,这对于先进的水处理技术具有重要意义。

环境风险评估:Steger-Hartmann、Länge 和 Schweinfurth (1999) 评估了碘普罗胺(一种相关化合物)的环境影响。这项研究对于了解此类化合物的生态安全性至关重要。

活性污泥中的生物降解:Batt、Kim 和 Aga (2006) 专注于硝化活性污泥中碘普罗胺的增强生物降解,这对于废水处理工艺至关重要。

代谢物的结构表征:Pérez、Eichhorn、Celiz 和 Aga (2006) 使用质谱法对活性污泥中碘普罗胺的降解产物进行了鉴定研究。

体外抑制凝血酶:Graf 等人 (2001) 研究了碘普罗胺与凝血酶的相互作用,提供了重要的药理学见解。

脑动脉造影的安全性和有效性:Haughton 等人 (1994) 评估了碘普罗胺在脑动脉造影中的安全性和有效性,为医学影像研究做出了贡献。

反渗透条件下的电化学处理:Lütke Eversloh 等人 (2014) 研究了碘普罗胺的电化学转化,这对于废水处理很重要。

安全和危害

作用机制

Target of Action

Desmethoxy Iopromide, a derivative of Iopromide , primarily targets blood vessels . It functions as a contrast agent by opacifying blood vessels in the flow path of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs .

Mode of Action

Desmethoxy Iopromide, similar to Iopromide, is a nonionic iodinated, water-soluble, radiographic contrast medium . It opacifies vessels in its path of flow, allowing for radiographic visualization of internal structures . This opacification of blood vessels enables the differentiation of these structures in radiographic imaging procedures .

Biochemical Pathways

It’s known that iodinated contrast media like iopromide can remain unchanged or be transformed into different by-products in complex physical, chemical, and biological processes

Pharmacokinetics

Iopromide exhibits first-order kinetics, with a distribution volume (vdss) of 16 l . It is excreted predominantly via the urine, with 97% excreted as unchanged drug . The main elimination phase half-life is 2 hours, and the terminal phase half-life is 6.2 hours . These properties likely influence the bioavailability of Desmethoxy Iopromide, but specific studies are needed to confirm this.

Result of Action

The primary result of Desmethoxy Iopromide’s action is the opacification of blood vessels, which allows for enhanced radiographic visualization of internal structures . This enhanced visualization can aid in the diagnosis and monitoring of various medical conditions.

Action Environment

The action, efficacy, and stability of Desmethoxy Iopromide can be influenced by various environmental factors. For instance, iodinated contrast media like Iopromide can be transformed into different by-products in various environmental conditions . These transformations could potentially affect the action and efficacy of Desmethoxy Iopromide. Furthermore, the storage conditions of Desmethoxy Iopromide can impact its stability .

生化分析

Biochemical Properties

The biochemical properties of Desmethoxy Iopromide are not well-studied. It is known that Iopromide, the parent compound from which Desmethoxy Iopromide is derived, interacts with various biomolecules in the body. Iopromide is a nonionic, monomeric contrast medium that exhibits low osmolality and viscosity in aqueous solutions of high concentrations

Cellular Effects

It is known that Iopromide, the parent compound, can have several serious adverse effects, including cardiac events, thromboembolism, and hypersensitivity reactions

Molecular Mechanism

It is known that Iopromide, the parent compound, functions as a contrast agent by opacifying blood vessels in the flow path of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs

Temporal Effects in Laboratory Settings

It is known that Iopromide, the parent compound, can cause several serious adverse effects

Dosage Effects in Animal Models

It is known that Iopromide, the parent compound, can cause several serious adverse effects

Metabolic Pathways

It is known that Iopromide, the parent compound, is a nonionic iodinated, water-soluble, radiographic contrast medium

Transport and Distribution

It is known that Iopromide, the parent compound, is a nonionic iodinated, water-soluble, radiographic contrast medium

Subcellular Localization

It is known that Iopromide, the parent compound, is a nonionic iodinated, water-soluble, radiographic contrast medium

属性

IUPAC Name |

5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22I3N3O7/c1-7(26)22-15-13(19)10(16(29)21-3-8(27)5-24)12(18)11(14(15)20)17(30)23(2)4-9(28)6-25/h8-9,24-25,27-28H,3-6H2,1-2H3,(H,21,29)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZSPRUWTHXRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22I3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675800 | |

| Record name | 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

761.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76350-28-2 | |

| Record name | Desmethoxy iopromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076350282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHOXY IOPROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY2MH36MHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)](/img/no-structure.png)

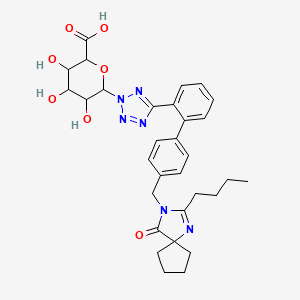

![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)

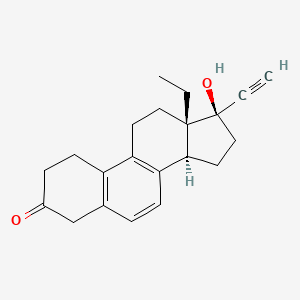

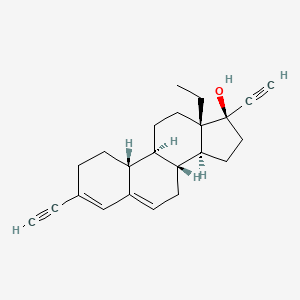

![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)

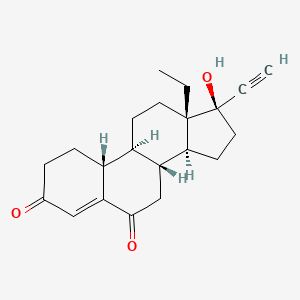

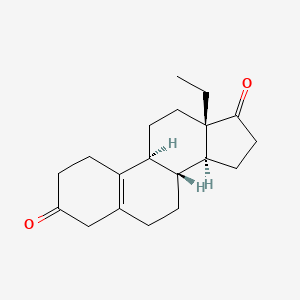

![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)